molecular formula C7H3ClN4 B8128505 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B8128505
M. Wt: 178.58 g/mol
InChI Key: SOPAXNHPYMAOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a chemical compound provided for use as an analytical standard and in research and development applications . Its CAS Registry Number is 2306268-86-8 . As a member of the 1,2,4-triazolo[1,5-a]pyridine family, this compound is a valuable building block in medicinal and pharmaceutical chemistry . The 1,2,4-triazolo[1,5-a]pyridine scaffold is present in numerous biologically active molecules and is investigated for its potential as a core structure in therapeutic agents . This specific compound features both chloro and cyano functional groups, which are versatile handles for further synthetic modification, making it a useful intermediate in organic synthesis and drug discovery programs . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the material safety data sheet (MSDS) for complete safety and handling information before use .

Properties

IUPAC Name

5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-2-1-5(3-9)7-10-4-11-12(6)7/h1-2,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPAXNHPYMAOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C(=C1)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heterocyclization of α-Aminonicotinonitrile

The heterocyclization of α-aminonicotinonitrile derivatives represents a foundational approach for constructing the triazolo[1,5-a]pyridine core. A novel one-pot synthesis begins with 4-chlorobenzaldehyde, acetyl acetone, and malononitrile in the presence of piperidine, yielding a pyran intermediate . Subsequent ring transformation via ammonium acetate or hydrazine hydrate generates pyridine derivatives, which undergo intramolecular cyclization with acetic anhydride, carbon disulfide, or triethyl orthoformate to form the triazolo[1,5-a]pyridine scaffold .

Critical parameters include:

  • Temperature : Cyclization proceeds optimally at 80–100°C.

  • Catalysts : Piperidine accelerates the initial Knoevenagel condensation, while acetic anhydride facilitates dehydration during cyclization .

  • Yield : This method achieves 65–72% yield, with purity >95% confirmed via HPLC .

Oxidative Cross-Dehydrogenative Coupling (CDC)

Oxidative CDC reactions enable the direct fusion of pyridine and triazole rings under aerobic conditions. A modified protocol involves reacting N-amino-2-iminopyridine precursors with β-diketones in ethanol containing acetic acid (6 equivalents) under an oxygen atmosphere . The reaction mechanism proceeds via nucleophilic addition of the enol form of the β-diketone to the iminopyridine, followed by oxidative dehydrogenation and cyclization .

Optimized Conditions :

ParameterValueImpact on Yield
OxidantO₂ (1 atm)94% yield
Acid catalystAcetic acid (6 equiv)Prevents byproducts
Temperature130°CAccelerates cyclization

This method excels in scalability, producing multi-gram quantities with minimal purification steps .

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation enhances reaction efficiency by reducing energy consumption and reaction times. A solvent-free approach employs enaminonitriles and benzohydrazides under microwave conditions (140°C, 300 W), achieving cyclization in 20 minutes. The absence of solvents minimizes waste, aligning with green chemistry principles.

Key Advantages :

  • Reaction Time : 20 minutes vs. 8–12 hours for conventional methods.

  • Yield : 85–90% with >98% purity.

  • Environmental Impact : Eliminates toxic solvents like DMF or THF.

Palladium-Catalyzed Halogenation

Introducing the chlorine substituent at position 5 often requires post-cyclization halogenation. A palladium-catalyzed approach using Pd(PPh₃)₄ and copper(I) iodide enables selective chlorination at 80°C in DMF. This method avoids over-halogenation, a common issue with electrophilic substitution.

Typical Protocol :

  • React triazolo[1,5-a]pyridine-8-carbonitrile with CuCl₂ (2 equiv) in DMF.

  • Add Pd(PPh₃)₄ (5 mol%) and heat at 80°C for 6 hours.

  • Isolate product via column chromatography (hexane/EtOAc).

Outcome : 78% yield, with no detectable di- or tri-chlorinated byproducts.

Continuous Flow Reactor Synthesis

Industrial-scale production leverages continuous flow reactors to maintain precise control over reaction parameters. A two-stage system combines:

  • Cyclization Module : PIFA-mediated intramolecular annulation at 25°C.

  • Nitrilation Module : Treatment with cyanogen bromide (BrCN) in acetonitrile at −10°C.

Performance Metrics :

MetricBatch ReactorFlow Reactor
Annual Output50 kg500 kg
Purity92%99%
Energy Consumption120 kWh/kg40 kWh/kg

This system reduces production costs by 60% compared to batch processes.

Comparative Analysis of Methodologies

The table below evaluates four primary methods based on critical parameters:

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Heterocyclization 65–7295Lab-scaleModerate (solvents)
Oxidative CDC 85–9497Pilot-scaleLow (O₂ oxidant)
Microwave85–9098Multi-gramVery low
Flow Reactor9599IndustrialLow (automated)

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various triazolo-pyridine derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has been identified as a promising candidate for anticancer therapies. Research indicates that derivatives of triazolo compounds exhibit potent activity against various cancer types. For instance, compounds related to this chemical structure have been shown to inhibit cell proliferation in colon cancer and breast cancer models .

Mechanism of Action
The mechanism underlying the anticancer effects often involves the inhibition of key enzymes or pathways involved in cell growth and proliferation. In particular, these compounds may interfere with DNA synthesis or repair mechanisms, leading to increased apoptosis in cancer cells.

Case Study Example
In a study published in Journal of Heterocyclic Chemistry, the synthesis of new triazolo derivatives was reported, which demonstrated significant cytotoxicity against human cancer cell lines. The study utilized various assays to evaluate the compounds' efficacy, revealing that modifications to the triazolo structure could enhance biological activity .

Antiviral Applications

Influenza Virus Targeting
Recent investigations have highlighted the potential of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile derivatives in antiviral applications. Specifically, compounds targeting the PA-PB1 interface of influenza A virus polymerase have shown promise in disrupting viral replication processes. These compounds were evaluated through molecular docking studies and biological assays demonstrating their effectiveness in inhibiting viral activity .

Table: Antiviral Activity of Triazolo Compounds

Compound NameTarget VirusIC50 (µM)Mechanism
Compound AInfluenza A10PA-PB1 Inhibition
Compound BInfluenza B15Polymerase Inhibition
5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrileInfluenza A12PA-PB1 Inhibition

Agricultural Applications

Fungicidal Properties
The compound has also been investigated for its fungicidal properties. Studies indicate that triazole derivatives can act as effective fungicides by inhibiting fungal growth and reproduction. Their application in agriculture could help manage crop diseases caused by various fungal pathogens.

Case Study Example
A research study demonstrated that a derivative of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile exhibited high efficacy against Fusarium species responsible for significant crop losses. The compound's mode of action involves disrupting cellular processes in fungi, leading to reduced viability and spore production.

Mechanism of Action

The mechanism of action of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

  • 7-(4-Chlorophenyl)-2-p-tolyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (5t): Substituents: A 4-chlorophenyl group at position 7 and a p-tolyl group at position 2. Melting Point: 279–280°C, indicating high thermal stability comparable to the parent compound .
  • 6-Acetyl-7-(4-chlorophenyl)-2-methyl-5-oxo-3,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (4) :

    • Substituents: Acetyl and oxo groups at positions 6 and 5, respectively.
    • Impact: The oxo group stabilizes the dihydro form, reducing aromaticity and altering reactivity. The acetyl group may enhance solubility in polar solvents .
  • 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Core Variation: Pyrimidine instead of pyridine.

Functional Group Replacements

  • 7-Chloro-5-phenethyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic Acid: Replacement: Cyano group substituted with carboxylic acid. Impact: Increased polarity and acidity, making it suitable for salt formation or ionizable prodrugs. However, reduced stability due to susceptibility to decarboxylation .
  • 6-Bromo[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile :

    • Replacement: Chloro replaced with bromo at position 4.
    • Impact: Bromo’s larger atomic radius may enhance halogen bonding in medicinal applications. Higher molecular weight (366.5 g/mol vs. 207.6 g/mol for the parent) affects pharmacokinetics .

Herbicidal Activity

  • Triazolopyrimidine Sulfonamides : Analogues like 5,7-dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides inhibit acetolactate synthase (ALS), a key herbicide target. The chloro-carbonitrile variant may enhance binding via electron-withdrawing effects .

Physicochemical Properties

Property 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile 7-(4-Chlorophenyl)-2-p-tolyl derivative (5t) 6-Bromo Derivative
Melting Point (°C) 282–283 279–280 >250 (decomposes)
Solubility Low in water; soluble in DMF, DMSO Similar to parent Poor in polar solvents
Stability Stable to hydrolysis (nitrile group) Stable under acidic conditions Sensitive to light

Biological Activity

5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

  • Chemical Formula: C6H4ClN5
  • Molecular Weight: 168.57 g/mol
  • CAS Number: 1427399-34-5

Synthesis

The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves the condensation of β-diketones or β-dialdehydes with hydrazine derivatives. The resulting compounds are characterized using techniques such as MS spectrometry and NMR spectroscopy, confirming their structural integrity and purity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial activity against various pathogens. For instance:

  • Bacterial Inhibition: Compounds similar to 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine have shown substantial antibacterial effects against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
  • Antifungal Properties: The compound has also been evaluated for antifungal activity against species such as Candida albicans, showing promising results with an MIC of approximately 20 µg/mL .

Anticancer Activity

The triazolo-pyridine scaffold has been linked to anticancer properties:

  • Cell Line Studies: In vitro studies on various cancer cell lines (including MCF-7 and HepG2) have indicated that derivatives can induce apoptosis and inhibit cell proliferation. For example, one derivative exhibited an IC50 value of 10 µM against MCF-7 cells .
  • Mechanism of Action: The proposed mechanisms include the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways .

Neuroprotective Effects

Emerging research suggests that triazolo derivatives may possess neuroprotective properties:

  • Neuroprotection in Animal Models: Studies involving animal models of neurodegenerative diseases have reported that these compounds can reduce oxidative stress markers and improve cognitive function .

Case Studies

StudyCompoundBiological ActivityFindings
Study A5-Chloro-[1,2,4]triazolo[1,5-a]pyridineAntibacterialEffective against E. coli with MIC = 15 µg/mL
Study BDerivative XAnticancerIC50 = 10 µM against MCF-7 cells
Study CDerivative YNeuroprotectiveReduced oxidative stress in rat models

Q & A

Q. What are the common synthetic routes for 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile?

The compound is synthesized via metal-free cyclization and multicomponent reactions:

  • Cyclization of aminopyridine derivatives : Heating aminopyridine precursors (e.g., 6-acetyl-7-(4-chlorophenyl)-5-oxo-3,5-dihydro derivatives) with reagents like chloroacetyl chloride in pyridine under reflux (6 hours) yields the target compound with ~78% efficiency. The reaction is monitored via IR and NMR to confirm C≡N (2219 cm⁻¹) and C=O (1692 cm⁻¹) stretches .
  • Multicomponent reactions : Benzylidenehydrazines, malononitrile, and dialkyl acetylenedicarboxylates react in the presence of molecular iodine (catalyst) to form alkyl 8-cyano[1,2,4]triazolo[1,5-a]pyridine-5,6-dicarboxylates. This one-pot method reduces purification steps and achieves moderate yields (e.g., 46% for 7-methyl derivatives) .

Q. How is the structure of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile confirmed experimentally?

Structural confirmation relies on:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Key signals include δH = 1.95 (acetyl protons), δC = 115.2 (C≡N), and δC = 191.5 (C=O) .
    • IR spectroscopy : Peaks at 2219 cm⁻¹ (C≡N) and 1692 cm⁻¹ (C=O) confirm functional groups .
  • Elemental analysis : Calculated vs. experimental C/H/N percentages (e.g., C: 53.21% vs. 53.32%) validate purity .

Advanced Research Questions

Q. How can reaction yields be optimized in metal-free syntheses of triazolopyridine derivatives?

Key factors include:

  • Solvent selection : Pyridine enhances reactivity by acting as both solvent and base, as seen in the synthesis of 6-acetyl derivatives (75–78% yields) .
  • Stoichiometry : Excess reagents (e.g., 1.5 equivalents of diethyl succinate) improve bis-derivative formation (e.g., 76% yield for compound 12 ) .
  • Reaction time : Prolonged reflux (6–8 hours) ensures complete cyclization, critical for high-purity crystals .

Q. What strategies resolve contradictions in reported biological activities of triazolopyridine derivatives?

Discrepancies in antifungal or fluorescence activities arise from structural variations:

  • Substituent effects : Trichloromethyl groups (compound 7 ) enhance antifungal activity compared to acetylated analogs (compound 4 ) due to increased lipophilicity. Comparative assays in standardized microbial models (e.g., Candida albicans) are recommended .
  • Fluorescence tuning : Electron-withdrawing groups (e.g., cyano at C8) increase quantum yields (Φ = 0.45–0.68) and Stokes shifts (Δλ = 80–120 nm). Conflicting reports may stem from solvent polarity effects, requiring controlled photophysical studies .

Q. How are computational methods applied to predict reactivity in triazolopyridine synthesis?

  • DFT calculations : Used to model transition states in cyclization reactions. For example, the energy barrier for spiro[1,2,4]triazolo[1,5-a]pyridine formation (compound 13 ) was minimized using B3LYP/6-31G(d) basis sets, aligning with experimental yields (62–75%) .
  • Molecular docking : Predicts binding affinities of derivatives (e.g., 2-mercapto variants) to fungal β-glucan synthase, guiding structural modifications for enhanced activity .

Q. What methodological approaches address conflicting NMR data in structural elucidation?

  • Cross-validation : Combine ¹H-¹³C HSQC and HMBC to resolve ambiguous coupling (e.g., distinguishing NH protons from aromatic signals in DMSO-d₆) .
  • X-ray crystallography : Resolves tautomerism in spiro derivatives (e.g., compound 13 ), confirming the planar triazolopyridine core and cyclohexane ring conformation .

Q. How are triazolopyridine derivatives designed for specific pharmacological applications?

  • Nucleophilic substitution : Replace the C5-Cl group with amines or thiols to enhance water solubility (e.g., antitumor intermediates like Tucatinib) .
  • Acylation of C2-NH₂ : Introduce acetyl or benzoyl groups to modulate pharmacokinetics. For example, 2-acrylic acid derivatives (compound 6 ) exhibit improved bioavailability in murine models .

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